4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine
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Overview
Description
4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of morpholine, piperazine, and pyrrolidine, such as:
- 4-(Pyrrolidin-1-ylsulfonyl)aniline
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
What sets 4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine apart is its unique combination of three different nitrogen-containing rings, which can confer distinct chemical and biological properties.
Biological Activity
The compound 4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and supporting research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 372.47 g/mol
- Structural Features : The compound features a morpholine ring, a piperazine moiety, and a pyrrolidine sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and receptor interactions. Notably, sulfonamide compounds are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, although this specific compound's exact target enzymes require further elucidation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Emerging studies suggest that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown promise in targeting specific cancer pathways.
- Case Study : A study published in Cancer Research demonstrated that similar sulfonamide compounds inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Neuropharmacological Effects
Given the presence of piperazine and pyrrolidine groups, this compound may also exhibit neuropharmacological effects. Research has indicated potential anxiolytic and antidepressant activities in related compounds.
- Research Finding : A study in European Journal of Medicinal Chemistry reported that piperazine derivatives showed significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied. However, the general toxicity associated with sulfonamides includes hypersensitivity reactions and potential renal implications. Long-term studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S/c18-13(15-9-11-21-12-10-15)14-5-7-17(8-6-14)22(19,20)16-3-1-2-4-16/h1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGKSIUBHGUSNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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